3-[[4-(2-Methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
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Description
3-[[4-(2-Methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one is a useful research compound. Its molecular formula is C20H16N4OS2 and its molecular weight is 392.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The molecule under discussion has been a subject of interest due to its involvement in the synthesis of benzothiazole- and benzimidazole-based heterocycles. These compounds have demonstrated antimicrobial activity, making them potential candidates for the development of new antibiotics. One study describes the efficient microwave-mediated synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, which are pendent to benzothiazole and benzimidazole ring systems. These compounds were synthesized using enaminosulfones as versatile building blocks, highlighting the molecule's role in generating bioactive heterocycles with potential antibacterial applications (Darweesh, Mekky, Salman, & Farag, 2016).
Anticancer Properties
Research into the anticancer properties of derivatives related to the molecule of interest has shown promising results. In one study, novel 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides were synthesized and evaluated for their anticancer activity against a variety of human tumor cell lines, including melanoma and breast cancer. Some derivatives exhibited significant activity, particularly against melanoma, demonstrating the molecule's potential as a scaffold for developing new anticancer agents (Ostapiuk, Matiychuk, & Obushak, 2015).
Corrosion Inhibition
The molecule's derivatives have also been explored for their applications in corrosion inhibition. Benzimidazole derivatives, structurally related to the molecule , have been studied for their effectiveness in protecting mild steel against corrosion in acidic environments. These studies have demonstrated that such compounds can serve as efficient corrosion inhibitors, indicating the potential of the molecule's framework for applications in materials science and engineering (Yadav, Behera, Kumar, & Sinha, 2013).
Organic Solar Cell Applications
In the field of organic electronics, benzothiazole- and benzimidazole-based polymers, similar to the molecule under discussion, have been synthesized and evaluated for their potential in organic solar cell applications. These conjugated copolymers have shown promise in bulk heterojunction photovoltaic devices, highlighting the molecule's relevance in the development of renewable energy technologies (Karakus, Apaydin, Yıldız, Toppare, & Çırpan, 2012).
properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c1-3-12-26-19-22-21-18(24(19)15-9-5-4-8-14(15)2)13-23-16-10-6-7-11-17(16)27-20(23)25/h1,4-11H,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBMBHNGXRPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC#C)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-Methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
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